molecular formula C18H15FN2OS B2497402 2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide CAS No. 863512-79-2

2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

Cat. No.: B2497402
CAS No.: 863512-79-2
M. Wt: 326.39
InChI Key: NQUCRBBKCZQARP-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a fluorine atom, a phenyl group, and a thiazole ring, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Biochemical Analysis

Biochemical Properties

Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative .

Cellular Effects

Thiazole derivatives have been found to influence cell function in various ways . They can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide in laboratory settings are not yet fully known. Thiazole derivatives have been found to exhibit changes in their effects over time . This can include changes in the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not yet fully known. Thiazole derivatives have been found to exhibit varying effects at different dosages . This can include threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not yet fully known. Thiazole derivatives have been found to interact with various enzymes and cofactors . They can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully known. Thiazole derivatives have been found to interact with various transporters and binding proteins . They can also affect the compound’s localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not yet fully known. Thiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of α-haloketones with thiourea under acidic conditions to form the thiazole ring. The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the thiazole ring in the presence of a Lewis acid catalyst like aluminum chloride.

The fluorine atom is usually introduced via nucleophilic substitution reactions, where a suitable fluorinating agent such as diethylaminosulfur trifluoride (DAST) is used. The final step involves the formation of the amide bond, which can be achieved by reacting the thiazole derivative with 2-fluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1,3-thiazole: Lacks the fluorine atom and the amide group, resulting in different biological activities.

    2-fluoro-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide: Similar structure but without the phenyl group, leading to variations in its chemical and biological properties.

    N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide: Lacks the fluorine atom, which may affect its binding affinity and stability.

Uniqueness

2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide is unique due to the combination of the fluorine atom, phenyl group, and thiazole ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications. The presence of the fluorine atom enhances its stability and binding affinity, while the phenyl group contributes to its lipophilicity and bioavailability.

Properties

IUPAC Name

2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS/c19-16-9-5-4-8-15(16)17(22)20-11-10-14-12-23-18(21-14)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUCRBBKCZQARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327324
Record name 2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815421
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

863512-79-2
Record name 2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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